1-Hexene-3,5-diyne
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Overview
Description
1-Hexene-3,5-diyne is an organic compound with the molecular formula C6H4 It is characterized by the presence of both double and triple bonds within its structure, making it a member of the dienes and alkynes family
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexene-3,5-diyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes with appropriate halides under palladium-catalyzed conditions. This method typically requires a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves large-scale coupling reactions using similar palladium-catalyzed processes. The scalability of these reactions allows for the efficient production of the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 1-Hexene-3,5-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or aldehydes.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, where halides or other nucleophiles replace hydrogen atoms
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halides, nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alkanes, alkenes.
Substitution: Various substituted derivatives
Scientific Research Applications
1-Hexene-3,5-diyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: this compound is used in the production of advanced materials, including conductive polymers and nanomaterials
Mechanism of Action
The mechanism by which 1-Hexene-3,5-diyne exerts its effects involves its ability to participate in various chemical reactions due to its conjugated double and triple bonds. These bonds allow the compound to act as both an electron donor and acceptor, facilitating interactions with other molecules. The molecular targets and pathways involved depend on the specific application, but generally include interactions with enzymes, proteins, and other biological macromolecules .
Comparison with Similar Compounds
1,5-Hexadiene: Similar in structure but lacks the triple bonds.
1,2-Hexadiene: Contains cumulated double bonds, differing in stability and reactivity.
1-Hexyne: Contains a single triple bond, differing in its chemical properties and applications
Uniqueness: 1-Hexene-3,5-diyne is unique due to its combination of double and triple bonds, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and materials science .
Properties
CAS No. |
7023-69-0 |
---|---|
Molecular Formula |
C6H4 |
Molecular Weight |
76.10 g/mol |
IUPAC Name |
hex-1-en-3,5-diyne |
InChI |
InChI=1S/C6H4/c1-3-5-6-4-2/h1,4H,2H2 |
InChI Key |
YGUXSTHFRZRBLP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CC#C |
Origin of Product |
United States |
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